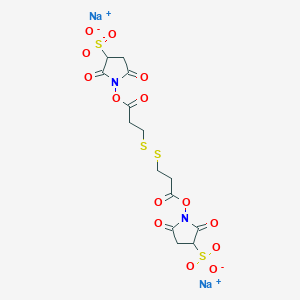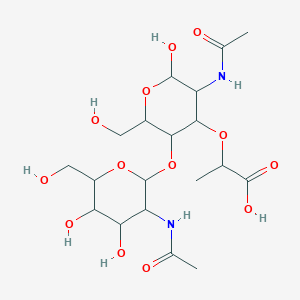![molecular formula C₄₃H₄₈Cl₃NO₁₅ B1140576 N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel CAS No. 114915-15-0](/img/structure/B1140576.png)
N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of paclitaxel analogs, including derivatives similar to N-Debenzoyl-7-{[(2,2,2-trichloroethyl)oxy]carbonyl}paclitaxel, involves multiple steps, converting paclitaxel into various 2-debenzoyl-2-aroyl derivatives through different methods. These analogs have been evaluated for their bioactivity, showing some with enhanced activity compared to paclitaxel itself (Kingston et al., 1998). The strategies for attaching various acyl groups to the paclitaxel core, aiming to modulate its biological activity, highlight the complexity and creativity involved in the synthesis of such compounds.
Molecular Structure Analysis
Molecular structure plays a critical role in the activity of paclitaxel and its analogs. The structural modifications, especially at positions like 3'-N, significantly impact their cytotoxicities and abilities to induce apoptosis. For instance, some 3'-N-acyl-N-debenzoylpaclitaxel analogs have shown higher cytotoxicities and stronger abilities to induce apoptosis than paclitaxel itself, emphasizing the influence of molecular structure on biological activity (Roh et al., 1999).
Chemical Reactions and Properties
The chemical reactivity of paclitaxel analogs is shaped by their structural framework. For example, the introduction of fluorine atoms into the paclitaxel molecule has allowed for conformational analysis through fluorine NMR, shedding light on the dynamic behavior of these molecules in solution (Ojima et al., 1997). Such studies are instrumental in understanding the interactions of paclitaxel analogs with biological targets, providing insights into their mechanism of action.
Physical Properties Analysis
The physical properties of paclitaxel analogs, such as solubility, play a significant role in their pharmaceutical development. Modifications at various positions on the paclitaxel molecule have been explored to enhance water solubility without compromising bioactivity. For instance, the synthesis of oligoglyceryl trimeric paclitaxel conjugates aimed at increasing water solubility while preserving anti-tumor activity represents a critical area of research (Nemoto et al., 2012).
Chemical Properties Analysis
Exploring the chemical properties of paclitaxel analogs includes understanding their stability, reactivity, and interactions with biological targets. The stability of these compounds under physiological conditions, their reactivity with cellular components, and their ability to bind to and modulate the function of biomolecules such as tubulin are crucial for their therapeutic efficacy. Research has shown that certain paclitaxel analogs can enhance the therapeutic effects of other treatments by modulating signaling pathways, underscoring the importance of chemical properties in drug action (Zhang et al., 2018).
Wissenschaftliche Forschungsanwendungen
Nanoparticle-Based Delivery Systems for Paclitaxel
Paclitaxel, a chemotherapeutic drug, has seen advancements in its delivery systems to enhance its therapeutic index and reduce side effects. The development of nanoparticle-based delivery systems, such as polymeric nanoparticles, lipid-based formulations, and inorganic nanoparticles, has been explored to improve paclitaxel's solubility, circulation half-life, and patient compliance. These systems utilize the enhanced permeability and retention effect for passive tumor targeting, aiming to lower toxicity and improve pharmacokinetic profiles. Notably, paclitaxel albumin-bound nanoparticles (Abraxane®) have been FDA-approved for treating metastatic breast cancer and non-small cell lung cancer, with ongoing clinical trials for novel nanoparticle formulations (Ma & Mumper, 2013).
Drug-Eluting Stents Utilizing Paclitaxel
Paclitaxel has been incorporated into drug-eluting stent technologies to prevent restenosis by reducing vascular cell proliferation. Various platforms have been designed to adhere paclitaxel onto stents, showing a marked reduction in neointimal and medial cell proliferation. These findings underscore the need for controlled drug release due to paclitaxel's narrow toxic-therapeutic window and high hydrophobic character, highlighting its role in the prevention of restenosis in coronary arteries (Sousa, Serruys, & Costa, 2003).
Targeted Delivery Systems for Paclitaxel
The development of targeted delivery systems for paclitaxel aims to enhance its selectivity and effectiveness against cancer. By conjugating paclitaxel with specific targeting compounds, such as folic acid, hyaluronic acid, and monoclonal antibodies, researchers have sought to improve its tumor-specificity, potentially reducing undesirable side effects and increasing anticancer activity. These approaches have been tested across various tumor models, indicating a promising avenue for chemotherapy enhancement (Li, Wang, Sun, & Wang, 2016).
Pharmacogenomics of Paclitaxel-Induced Toxicity
Understanding the pharmacogenomics of paclitaxel-induced toxicity can lead to improved safety profiles for patients. Genetic variations influencing drug metabolism and toxicity pathways offer insights into personalized treatment strategies that could mitigate adverse effects while maintaining therapeutic efficacy. This area of research underscores the complexity of paclitaxel's impact on patients and the potential for tailored treatments based on genetic markers (Al-Mahayri, Alahmad, & Ali, 2021).
Wirkmechanismus
Target of Action
N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel, also known as N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel, is primarily a mitotic inhibitor used in cancer chemotherapy . Its primary target is the microtubules in the cell .
Mode of Action
The compound acts as a microtubule-stabilizing agent . It binds to the β-subunit of tubulin and stabilizes the microtubules, preventing their disassembly. This inhibits cell division and leads to cell death, making it effective in cancer treatment .
Biochemical Pathways
The compound affects the cell cycle by inhibiting mitosis. By stabilizing the microtubules, it prevents the cell from completing mitosis, leading to cell cycle arrest at the G2/M phase. This results in apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is the inhibition of cell division and the induction of apoptosis . This makes it effective as an antineoplastic agent , helping to prevent the growth and spread of cancer cells .
Eigenschaften
IUPAC Name |
[(1S,4S,7R,9S,10S,12R)-4,12-diacetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H48Cl3NO15/c1-21-26(59-37(53)31(50)30(47)24-13-9-7-10-14-24)18-42(55)35(61-36(52)25-15-11-8-12-16-25)33-40(6,34(51)32(58-22(2)48)29(21)39(42,4)5)27(60-38(54)57-20-43(44,45)46)17-28-41(33,19-56-28)62-23(3)49/h7-16,26-28,30-33,35,50,55H,17-20,47H2,1-6H3/t26?,27-,28+,30?,31?,32+,33?,35?,40+,41-,42+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRBBGQICGEZIW-BZJDUHISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H48Cl3NO15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
925.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140504.png)



![5-Chloro-2-[(2Z)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B1140516.png)